

Introduction: The Imperative for Precision in Flavonoid Quantification

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Compound of Interest

Compound Name: *Quercetin-d3 (hydrate)*

Cat. No.: *B10819180*

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Quercetin, a flavonoid ubiquitously present in plants, fruits, and vegetables, is the subject of intense research due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] As drug development and clinical research advance, the need to accurately quantify quercetin and its metabolites in complex biological matrices has become paramount. Quercetin-d3 hydrate emerges as an indispensable tool in this pursuit, serving as a high-fidelity internal standard for mass spectrometry-based quantification.[3]

This guide provides a comprehensive overview of Quercetin-d3 hydrate, moving beyond a simple datasheet to offer senior researchers and drug development professionals a deeper understanding of its chemical properties, the rationale behind its application, and a detailed framework for its use in validated bioanalytical methods.

Core Properties and Chemical Identity

Quercetin-d3 hydrate is a deuterated isotopologue of quercetin.[1] The strategic replacement of three hydrogen atoms with deuterium results in a molecule that is chemically identical to quercetin in its chromatographic behavior and ionization efficiency but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[3] This mass shift is the cornerstone of its

utility as an internal standard. The "hydrate" designation indicates the presence of associated water molecules within the crystal structure, which can contribute to stability and solubility.[4]

The formal chemical name for this compound is 2-(4,5-dihydroxyphenyl-2,3,6-d3)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, hydrate.[3][5] The three deuterium atoms are specifically located on the B-ring of the flavonoid structure.

Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₇ D ₃ O ₇ • XH ₂ O	[3][5][6]
Molecular Weight	~305.3 g/mol (anhydrous)	[3][5][6]
Appearance	A solid	[6]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[3][5][6]
Solubility	Slightly soluble in DMSO and Methanol	[3][6]
Storage	-20°C	[3]

The Rationale for Isotopic Labeling: A Self-Validating System

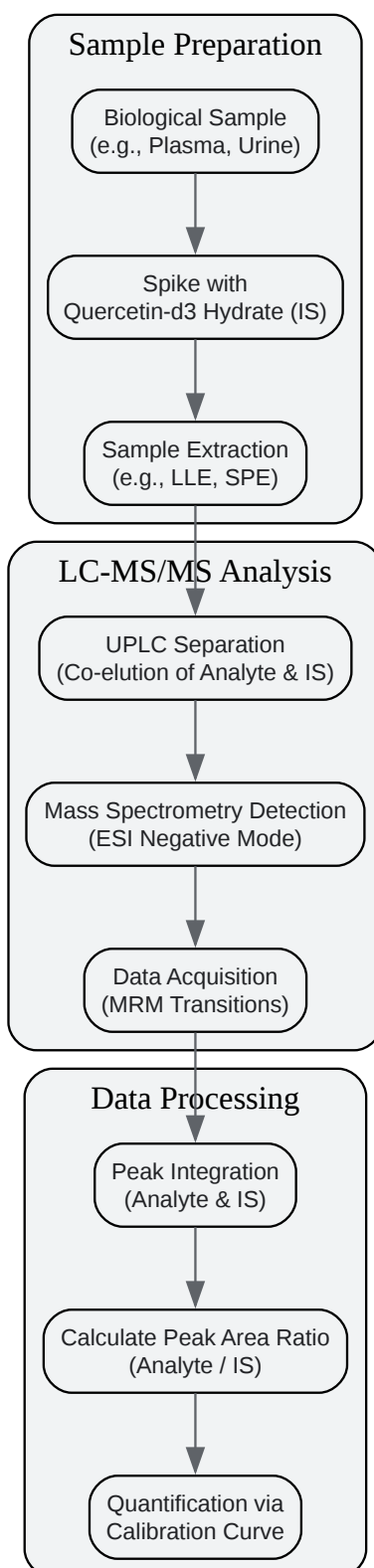
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accuracy and precision. The ideal IS corrects for variations that can occur at virtually every stage of the analytical workflow, from sample preparation to instrument response.

A stable isotope-labeled (SIL) internal standard like Quercetin-d₃ hydrate is considered the "gold standard" for several key reasons:

- **Co-elution with the Analyte:** Since its chemical structure is nearly identical to quercetin, it exhibits the same chromatographic retention time. This ensures that both the analyte and the IS are subjected to the same matrix effects at the point of ionization.

- **Identical Extraction Recovery:** When the IS is added to a sample (e.g., plasma, urine, or tissue homogenate) at the very beginning of the extraction process, any loss of the target analyte during subsequent steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the IS.
- **Correction for Ion Suppression/Enhancement:** Biological matrices are notoriously "dirty" and contain endogenous compounds that can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. Because the SIL-IS co-elutes and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement as the analyte.

By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to a robust and reliable quantification. This internal correction mechanism creates a self-validating system for each individual sample.



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Workflow for Quercetin quantification using a deuterated internal standard.

Experimental Protocol: Validated Quantification of Quercetin in Human Plasma

This section outlines a robust, step-by-step methodology for the quantification of quercetin in human plasma using Quercetin-d3 hydrate as an internal standard, adapted from established principles of bioanalytical method validation.^{[7][8]}

Preparation of Stock and Working Solutions

- **Primary Stock Solutions (1 mg/mL):** Accurately weigh and dissolve Quercetin and Quercetin-d3 hydrate in methanol to create separate 1 mg/mL stock solutions. Store at -20°C.
- **Working Standard Solutions:** Serially dilute the Quercetin stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
- **Internal Standard (IS) Working Solution:** Dilute the Quercetin-d3 hydrate stock solution to a final concentration of 100 ng/mL. This concentration should be chosen based on the expected range of the analyte in the samples.

Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the 100 ng/mL IS working solution to all tubes (except blank matrix). Vortex briefly.
- Add 300 µL of ice-cold acetonitrile containing 0.5% formic acid to precipitate proteins.^[7] The acid helps to keep the phenolic compounds protonated and stable.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or HPLC vial.
- Evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 85:15 Water:Methanol with 0.5% formic acid).

UPLC-MS/MS Conditions

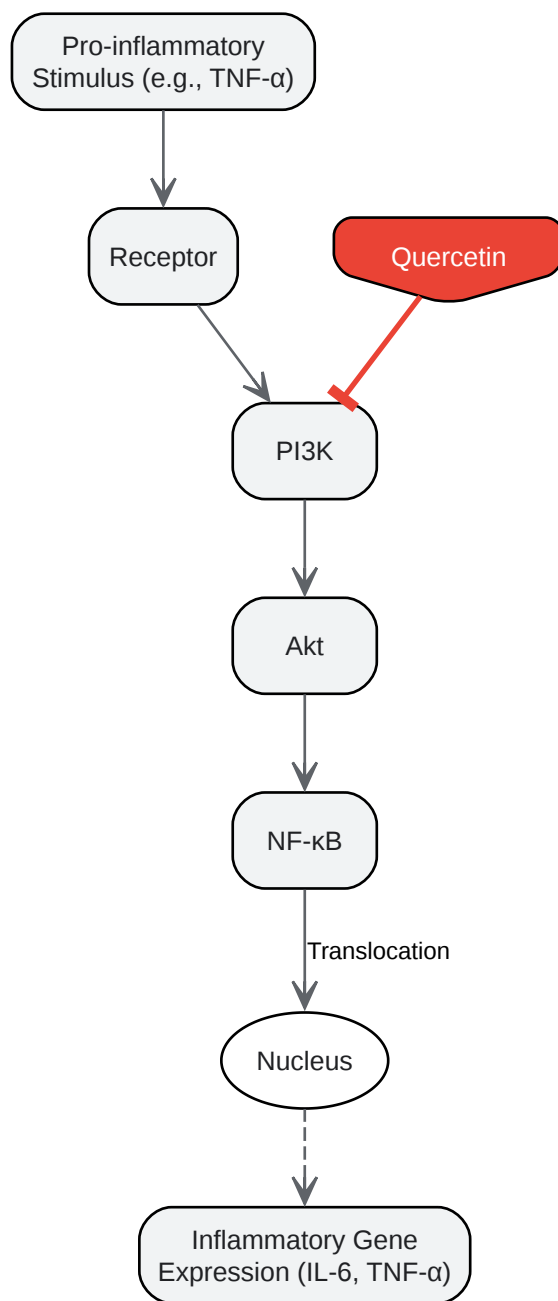
- UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
- Column: A C18 column with sub-2 μ m particles (e.g., ZORBAX SB-C18, 50 mm \times 2.1 mm, 1.8 μ m) is recommended for fast and efficient separation.[7]
- Mobile Phase A: 0.5% Formic Acid in Water.[7]
- Mobile Phase B: Methanol.[7]
- Gradient Elution: A gradient from 15% B to 80% B over approximately 3 minutes provides a good separation from matrix components.[7]
- Flow Rate: 0.5 mL/min.[7]
- Injection Volume: 5 μ L.[7]
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Flavonoids readily deprotonate at their hydroxyl groups, making negative mode highly sensitive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quercetin: Q1: 301.0 m/z \rightarrow Q3: 151.0 m/z.[7][9] This fragmentation corresponds to a characteristic retro-Diels-Alder cleavage of the C-ring.
 - Quercetin-d3: Q1: 304.0 m/z \rightarrow Q3: 151.0 m/z or other stable product ion. The precursor ion is shifted by +3 Da, while the product ion may remain the same if the deuterium atoms are not on the fragment.

Data Analysis and Validation

- Generate a calibration curve by plotting the peak area ratio (Quercetin/Quercetin-d3) against the nominal concentration of the calibration standards.
- Apply a weighted ($1/x^2$) linear regression to the calibration curve.
- Quantify unknown samples by interpolating their peak area ratios from the regression line.
- The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability.[8]

Application in Mechanistic Studies: Quercetin and Cellular Signaling

Beyond pharmacokinetics, Quercetin-d3 hydrate is a valuable tool for tracing the parent compound in studies investigating its mechanism of action. Quercetin is known to modulate numerous cellular signaling pathways, including those involved in inflammation and oxidative stress.[4][10] For instance, it can inhibit pro-inflammatory pathways by targeting kinases like PI3K.[10]



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Quercetin's inhibitory effect on the PI3K/Akt/NF-κB inflammatory pathway.

By using Quercetin-d3 hydrate in cell culture or animal models, researchers can accurately measure the uptake and concentration of the parent compound that is responsible for the observed downstream effects, such as the inhibition of cytokine expression, providing a direct link between exposure and biological response.

Conclusion

Quercetin-d3 hydrate is more than a mere analytical standard; it is a critical enabling tool for generating high-quality, reproducible, and trustworthy data in flavonoid research. Its use as a stable isotope-labeled internal standard provides a self-validating framework for quantitative bioanalysis, effectively mitigating the challenges of sample loss and matrix effects. For scientists in pharmacology, drug metabolism, and clinical research, mastering the application of this reagent is essential for advancing our understanding of quercetin's pharmacokinetic profile and its complex biological activities.

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